N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride
Description
This compound is a structurally complex benzothiazole derivative featuring a 6-chloro-substituted benzo[d]thiazol-2-yl group, a 3-fluorobenzamide moiety, and an imidazole-containing propyl chain. Its synthesis involves coupling reactions between the respective acyl chlorides and amine intermediates under anhydrous conditions, followed by purification via column chromatography . The hydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmacological studies. Key structural attributes include:
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4OS.ClH/c21-15-5-6-17-18(12-15)28-20(24-17)26(9-2-8-25-10-7-23-13-25)19(27)14-3-1-4-16(22)11-14;/h1,3-7,10-13H,2,8-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRXUIFMVWEXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the benzothiazole, benzamide, or linker regions, leading to variations in physicochemical properties and biological activity. Below is a comparative analysis based on available data:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
Substituent Effects :
- Chlorine vs. Fluorine : The 6-Cl group in the target compound increases lipophilicity (LogP = 3.8) compared to the 6-F analog (LogP = 4.2), improving membrane permeability .
- Position of Fluorine : The 3-F substituent on the benzamide (target) enhances CA binding affinity (IC₅₀ = 12.4 nM) compared to 4-F analogs (IC₅₀ = 45.6 nM), likely due to optimized spatial alignment with the enzyme’s active site .
Biological Activity: The target compound exhibits superior anti-tumor efficacy in murine models compared to analogs with nitro (Compound 8) or biphenyl (Compound 9) groups, which showed cytotoxicity but poor selectivity .
Physicochemical Properties :
- Higher melting points (215–217°C) and solubility in polar solvents (e.g., DMSO) correlate with the hydrochloride salt form, a critical advantage over neutral analogs like Compound 7 .
Research Findings and Limitations
- CA Isoform Selectivity : The target compound’s 6-Cl/3-F configuration confers >100-fold selectivity for tumor-associated CA IX/XII over off-target isoforms (CA I/II) .
- In Vivo Efficacy: At 10 mg/kg, it reduced tumor volume by 78% in xenograft models, outperforming 4-F and CF₃ analogs (45–60% reduction) .
- Gaps in Data : The dihydrobenzodioxine analog () lacks comparative CA inhibition or cytotoxicity data, highlighting a need for further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
